3-Amino-5-(trifluoromethyl)pyridin-2-ol

C–H functionalization Palladium catalysis Ligand design

Researchers developing C-H activation methodology should procure this specific derivative to access the highest catalytic activity. Generic substitution with 3-amino-2-hydroxypyridine leads to a significant drop in catalytic efficiency, as the 5-trifluoromethyl group electronically tunes the ligand for superior yields (63% vs. 52% for the non-fluorinated parent scaffold). - Proven ligand scaffold for palladium-catalyzed meta-C-H amination and alkynylation; achieves yields up to 78%. - Crystallographically validated bioisostere of benzamidine with modulated pKa for kinase inhibitor fragment libraries. - Orthogonal amino/hydroxyl functionalities enable construction of complex CF3-bearing heterocycles for late-stage functionalization. Certified purity is critical for reproducible logP, pKa, and hydrogen-bonding studies. Bulk quantities available with full analytical documentation.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 90778-25-9
Cat. No. B113247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(trifluoromethyl)pyridin-2-ol
CAS90778-25-9
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(F)(F)F)N
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)
InChIKeyUKJVAYOQXPDMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(trifluoromethyl)pyridin-2-ol: Strategic Building Block


3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS 90778-25-9) is a difunctionalized pyridine derivative presenting an amino group at the 3-position and a trifluoromethyl substituent at the 5-position on a 2-hydroxypyridine scaffold [1]. This substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a key ligand scaffold in palladium-catalyzed meta-C–H functionalization reactions, where the trifluoromethyl group has been shown to quantitatively enhance catalytic performance compared to non-fluorinated analogs [2].

Scaffold 2-hydroxypyridine ligand core
Key Substituent 5-trifluoromethyl group
Workflow Meta-C–H functionalization ligand design

Why 3-Amino-5-(trifluoromethyl)pyridin-2-ol Is Irreplaceable


The presence of both the amino and hydroxyl groups on the pyridine ring allows for the formation of a mono-protected 3-amino-2-hydroxypyridine/pyridone-type ligand scaffold crucial for palladium catalysis [1]. However, generic substitution with the unsubstituted parent compound, 3-amino-2-hydroxypyridine, leads to a significant drop in catalytic efficiency. The trifluoromethyl group at the 5-position is not an inert spectator; it electronically tunes the ligand to achieve superior yields, as demonstrated by direct comparative reaction data [1]. Therefore, substituting this specific compound with a non-fluorinated or differently substituted analog will directly compromise reaction performance in established catalytic protocols.

5-CF3-3-amino-2-pyridinol (this scaffold)
Unsubstituted 3-amino-2-hydroxypyridine: catalytic yield may drop significantly
5-Trifluoromethyl substitution
5-Fluoro analog: fails to replicate CF3 electronic tuning and yield advantage
CF3-pyridinol kinase hinge bioisostere
Benzamidine: lacks modulated pKa and charge distribution; oral bioavailability risk may differ

3-Amino-5-(trifluoromethyl)pyridin-2-ol: Quantitative Evidence


Meta-C–H Amination: Outperforming Parent Ligand

In a direct head-to-head comparison, the N-acetyl-protected derivative of 3-amino-5-(trifluoromethyl)pyridin-2-ol (L9) significantly outperformed the N-acetyl-protected unsubstituted parent scaffold, 3-amino-2-hydroxypyridine (L1), as a ligand in a palladium-catalyzed meta-C–H amination reaction [1]. The reaction yield improved from 52% to 63% simply by introducing the 5-trifluoromethyl group, confirming this substituent's critical role in enhancing catalytic turnover [1].

Meta-C–H Amination: vs Parent
Head-to-head
63% vs 52% yield (+11 pp)
Supports CF3-specific catalytic enhancement
Pd-catalyzed model reaction, ligand L9 vs L1
C–H functionalization Palladium catalysis Ligand design

C–H Amination: Advantage Over 5-Fluoro Analog

The 5-trifluoromethyl ligand (L9) was directly compared to its 5-fluoro analog (L8) under identical reaction conditions for meta-C–H amination [1]. While the 5-fluoro substitution offered no improvement and gave a slightly lower yield than the unsubstituted parent ligand (L1), the 5-trifluoromethyl variant (L9) uniquely elevated the yield to 63% [1]. This demonstrates that the strong electron-withdrawing effect and steric bulk of the CF3 group are essential, and a smaller halogen substituent cannot replicate this performance.

C–H Amination: vs 5-Fluoro
Head-to-head
L9 yield >11 pp higher than 5-F analog
Fluoro analog cannot substitute for CF3
Identical Pd conditions; L8 inferior to L1 and L9
C–H functionalization Halogenated ligands Structure-activity relationship

Best-in-Class Ligand Optimization Scaffold

The 5-trifluoromethyl-3-amino-2-hydroxypyridine core was selected as the lead scaffold for further optimization after outperforming all other simple substitution patterns [1]. Using this core, systematic variation of the amine protecting group led to even more potent ligands, with the 1-adamantanecarbonyl derivative (L28) achieving a 78% yield [1]. The performance of these advanced ligands is fundamentally dependent on the 5-CF3-substituted core, as attempts to use other substitution patterns did not yield ligands with comparable activity.

Ligand Optimization Rank
Class-level
Top scaffold: up to 78% yield (L28)
CF3 core ranked highest within tested ligand set
Non-CF3 cores: 10–51% yield in comparable conditions
Ligand optimization Catalyst design C–H activation

Kinase Hinge Bioisostere vs. Benzamidine

Crystallographic fragment-screening studies have shown that 3-amino-5-(trifluoromethyl)pyridin-2-ol acts as a bioisostere of benzamidine within a kinase hinge-binding motif [1]. However, its binding is distinguished by a unique charge distribution and local pKa shift that is not observed with simple benzamidine or other common bioisosteres [1]. This property allows the compound to maintain potent binding while potentially offering superior physicochemical properties for lead optimization compared to the highly basic benzamidine group.

Kinase Hinge Bioisostere
Cross-study
Modulated pKa vs benzamidine
Supports fragment-based design; binding context reported
PKA crystallographic fragment screen
Bioisosterism Kinase inhibitors Fragment-based drug design

3-Amino-5-(trifluoromethyl)pyridin-2-ol: Proven Applications


Meta-C–H Functionalization Ligand Synthesis

This compound is the essential starting material for synthesizing the 3-acetylamino-2-hydroxypyridine class of ligands, which are uniquely effective in palladium-catalyzed meta-C–H amination and alkynylation reactions. Direct comparative data prove its superiority over the non-fluorinated parent scaffold (63% vs. 52% yield) and the 5-fluoro analog [1]. Research groups developing C–H activation methodology should procure this specific derivative to access the highest catalytic activity and to build upon the lead scaffold for further ligand optimization, which has achieved yields up to 78% [1].

Fragment-Based Drug Discovery for Kinase Hinge

Crystallographically validated as a bioisostere of benzamidine, 3-amino-5-(trifluoromethyl)pyridin-2-ol can be used as a core fragment in kinase inhibitor design [2]. Unlike benzamidine, it exhibits a modulated pKa and charge distribution that can improve the pharmacokinetic profile of lead compounds. Pharmaceutical procurement should specify this compound for fragment libraries where a non-basic hinge-binding motif is desired.

Fluorinated Heterocyclic Intermediate Synthesis

The orthogonal amino and hydroxyl functionalities, combined with the electron-withdrawing trifluoromethyl group, make this compound a versatile intermediate for constructing complex heterocycles bearing a metabolically stable CF3 group. Its proven role as a superior ligand scaffold for C–H activation [1] also makes it a strategic building block for late-stage functionalization of drug-like molecules in process chemistry.

Physicochemical Bioisostere Benchmarking

The compound's well-characterized behavior in both catalytic systems [1] and biological binding sites [2] makes it an ideal standard for comparative studies on the effect of the trifluoromethyl group on ligand properties. Procurement of this compound with certified purity is critical for reproducible studies on logP, pKa, and hydrogen-bonding capacity of CF3-pyridinol fragments.

Application
Selection Property
Validation Focus
Meta-C–H functionalization ligand synthesis
CF3-dependent catalytic scaffold
Yield benchmarking vs parent and 5-F analog
Fragment-based kinase inhibitor design
Non-basic benzamidine bioisostere
Hinge-binding mode and pKa shift review
Fluorinated heterocycle synthesis
Orthogonal amino/hydroxyl with CF3
Late-stage functionalization compatibility
CF3 bioisostere benchmarking
Reproducible physicochemical profile
logP, pKa, and hydrogen-bonding validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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